molecular formula C22H23N7O2 B2454898 N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1021094-64-3

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2454898
CAS No.: 1021094-64-3
M. Wt: 417.473
InChI Key: JWJLBEWEKNOBAG-UHFFFAOYSA-N
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Description

1. Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures. Key steps might include:

  • The initial formation of the pyrazolo[3,4-d]pyrimidin scaffold through a cyclization reaction.

  • Subsequent attachment of the phenylpiperazine group to the pyrazolo[3,4-d]pyrimidin nucleus via nucleophilic substitution.

  • Coupling of the resulting intermediate with an ethyl linker, followed by the incorporation of furan-2-carboxamide.

Conditions for these reactions often involve the use of appropriate solvents, temperature control, and specific catalysts to ensure high yield and purity.

2. Industrial Production Methods

In an industrial context, the synthesis of this compound would likely be streamlined to optimize cost, efficiency, and safety. Processes might include automated multi-step synthesis using continuous flow reactors, which allow for precise control of reaction parameters and improved scalability. Quality control measures would be implemented to maintain consistency and purity of the final product.

1. Types of Reactions

This compound can undergo various types of chemical reactions such as:

  • Oxidation: Conversion of specific functional groups to oxides or ketones.

  • Reduction: Reduction of double bonds or other reducible groups.

  • Substitution: Nucleophilic or electrophilic substitution at aromatic or heteroaromatic positions.

2. Common Reagents and Conditions

Typical reagents for these reactions include:

  • Oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Nucleophiles like amines or thiols for substitution reactions.

3. Major Products Formed

The major products from these reactions would vary depending on the starting conditions but might include hydroxylated derivatives, reduced forms, or substituted aromatic/heteroaromatic compounds.

Properties

IUPAC Name

N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-22(19-7-4-14-31-19)23-8-9-29-21-18(15-26-29)20(24-16-25-21)28-12-10-27(11-13-28)17-5-2-1-3-6-17/h1-7,14-16H,8-13H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJLBEWEKNOBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CCNC(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide has several noteworthy applications in scientific research:

  • Chemistry: : Used as a precursor in the synthesis of more complex molecules or as a model compound to study reaction mechanisms.

  • Biology: : Employed in the development of biochemical assays or as a tool to investigate cellular processes.

  • Medicine: : Potential candidate for drug development, with research focusing on its pharmacological properties and therapeutic potential.

  • Industry: : Utilized in the manufacture of specialized materials or as an additive in various chemical products.

Mechanism of Action

The mechanism by which N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions often lead to modulation of biochemical pathways, altering cellular functions. For instance, it might inhibit or activate particular proteins, impacting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

  • N-(2-(4-(phenylmethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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Biological Activity

N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound with potential pharmacological applications. Its structural components suggest significant interactions with various biological targets, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing research findings, case studies, and comparative data.

Structural Characteristics

The compound features:

  • Pyrazolo[3,4-d]pyrimidine core : Known for its role in modulating kinase activities.
  • Piperazine moiety : Often associated with neuropharmacological effects.
  • Furan ring : Imparts additional biological activity and stability.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Inhibition of Cancer Cell Proliferation : Compounds have shown significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
    • Example : A derivative exhibited an IC50 of 0.01 µM against MCF7 cells, indicating potent anticancer properties .

Kinase Inhibition

The compound has been studied for its ability to inhibit key kinases involved in cancer progression:

  • Aurora-A Kinase Inhibition : Certain derivatives demonstrated IC50 values as low as 0.16 µM, suggesting effective inhibition of this target .

Neuropharmacological Effects

The piperazine component indicates potential applications in treating neurological disorders:

  • Binding Affinity Studies : Interaction studies reveal significant binding to serotonin receptors, which may lead to anxiolytic or antidepressant effects .

Data Tables

Compound NameStructural FeaturesBiological ActivityIC50 Value
This compoundPyrazolo[3,4-d]pyrimidine core, Piperazine moietyAnticancer<0.01 µM (MCF7)
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleSimilar structureAutophagy induction0.39 ± 0.06 µM (A549)
Novel Pyrazolopyrimidine DerivativePyrazole and pyrimidine componentsAurora-A kinase inhibition0.067 µM

Study 1: Antitumor Activity

A study conducted by Vujasinovic et al. evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity against multiple cancer cell lines. The findings indicated that compounds with the phenylpiperazine substitution exhibited enhanced cytotoxicity compared to their counterparts lacking this group.

Study 2: Kinase Inhibition

Research by Sun et al. focused on the inhibitory effects of pyrazolo derivatives on CDK2 and Aurora-A kinases. The study found that certain derivatives not only inhibited these kinases effectively but also demonstrated a favorable safety profile in preliminary animal studies.

Q & A

Q. Critical Conditions :

  • Temperature : Controlled heating (60–100°C) for cyclization steps .
  • Catalysts : Use of Pd/C for hydrogenation or triethylamine for amide bond formation .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance reactivity .

Q. Example Reaction Steps from Literature

StepReaction TypeConditionsYieldReference
1Piperazine couplingDMF, 80°C, 12 h63–85%
2Amide formationEDCI/HOBt, RT, 24 h58–72%

Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

Level: Basic

Answer:

  • 1H/13C NMR : Key for confirming substituent positions. For example:
    • Pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.80–8.90 ppm .
    • Piperazine N-CH2 groups appear as broad singlets (δ 2.58–3.08 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3250 cm⁻¹) groups .
  • HPLC : Purity assessment (>98% via C18 columns, UV detection at 254 nm) .

Q. Example NMR Data from Literature

Proton GroupChemical Shift (δ, ppm)MultiplicityReference
Pyrazolo[3,4-d]pyrimidine8.80–8.90Singlet
Piperazine CH22.58–3.08Broad
Furan C-H6.85–7.45Doublet

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Level: Advanced

Answer:
Contradictions often arise from:

  • Purity variability : Use HPLC (e.g., 98.64–99.59% purity thresholds) to ensure batch consistency .
  • Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and incubation times .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Case Study :
A study on piperazine derivatives showed IC50 variations due to salt forms (HCl vs. oxalate). Re-testing under matched conditions resolved discrepancies .

What strategies are recommended for optimizing reaction yields and minimizing side products during the synthesis of pyrazolo[3,4-d]pyrimidine derivatives?

Level: Advanced

Answer:

  • Catalyst screening : Pd/C or Ni catalysts improve coupling efficiency .
  • Solvent optimization : DMF enhances solubility of aromatic intermediates .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 100°C) reduces decomposition .

Q. Yield Optimization Table

ParameterOptimal RangeImpact on YieldReference
Reaction time12–24 h+15–20%
Catalyst loading5–10 mol%+25%
pH control7–9Reduces hydrolysis

How can structure-activity relationship (SAR) studies be systematically designed to elucidate the pharmacophoric elements of this compound?

Level: Advanced

Answer:

Analog synthesis : Modify substituents (e.g., phenylpiperazine → 2-methoxyphenylpiperazine) .

Biological testing : Screen analogs against target receptors (e.g., D3 dopamine receptor binding assays) .

Computational modeling : Use docking software (AutoDock Vina) to map binding interactions .

Q. Example SAR Findings

Analog ModificationBiological Activity (IC50)Key InsightReference
4-Phenylpiperazine12 nM (D3 receptor)Core pharmacophore
Furan → ThiopheneInactiveFuran critical for binding

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